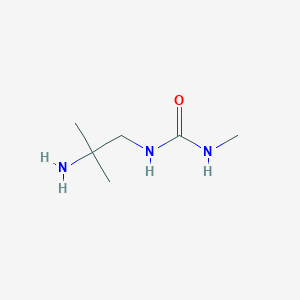

N-(2-Amino-2-methylpropyl)-N'-methylurea

Description

N-(2-Amino-2-methylpropyl)-N'-methylurea is a urea derivative characterized by a branched alkylamine substituent (2-amino-2-methylpropyl) and a methyl group attached to the urea backbone. Urea derivatives are notable for their hydrogen-bonding capacity, which influences solubility, bioavailability, and receptor interactions .

Properties

CAS No. |

87484-91-1 |

|---|---|

Molecular Formula |

C6H15N3O |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-(2-amino-2-methylpropyl)-3-methylurea |

InChI |

InChI=1S/C6H15N3O/c1-6(2,7)4-9-5(10)8-3/h4,7H2,1-3H3,(H2,8,9,10) |

InChI Key |

ZBDOSTMCTCMZGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)NC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Therapeutic Potential vs. Agrochemical Derivatives

- Therapeutic Ureas (e.g., Compound A) : Designed for receptor selectivity (e.g., α2C-adrenergic receptors), these compounds prioritize substituents like imidazole and benzoxazine rings for binding affinity. However, their bulkier structures limit blood-brain barrier penetration, restricting utility to peripheral applications .

Agrochemical Ureas (Pesticides and Herbicides)

- Linuron Metabolites : Feature halogenated aromatic rings (e.g., dichlorophenyl) for pesticidal activity. These groups increase environmental persistence but reduce mammalian bioavailability due to high polarity .

- Cumyluron: Contains a cumyl group, providing steric bulk that enhances soil adhesion and herbicide efficacy. In contrast, the simpler methylpropyl chain in this compound suggests lower environmental persistence .

Structural Analogues and Steric Effects

- The methylpropyl group in the target compound offers less steric bulk, possibly favoring faster clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.